
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Overview
Description
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is an organic compound that features a benzaldehyde group attached to a dioxaborolane ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, particularly in the field of boron chemistry. The presence of the dioxaborolane ring imparts unique properties to the compound, making it useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde typically involves the borylation of benzaldehyde derivatives. One common method is the Miyaura borylation reaction, which uses a palladium catalyst to facilitate the coupling of a halogenated benzaldehyde with bis(pinacolato)diboron. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The boron atom in the dioxaborolane ring can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Suzuki-Miyaura cross-coupling reactions typically use palladium catalysts and bases such as potassium carbonate or sodium hydroxide.
Major Products Formed
Oxidation: Formation of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid.
Reduction: Formation of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl alcohol.
Substitution: Formation of various biaryl compounds depending on the coupling partner used in the reaction.
Scientific Research Applications
Applications in Organic Synthesis
1. Building Block for Organic Compounds
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde serves as a versatile building block in organic synthesis. It can participate in various reactions such as:
- Borylation Reactions : The compound can be used to introduce boron into organic molecules through borylation reactions. This is particularly useful in the synthesis of organoboron compounds which are pivotal in cross-coupling reactions like Suzuki-Miyaura coupling.
Case Study : Research indicates that the compound has been successfully utilized to synthesize complex organic frameworks through multi-step reactions involving borylation and subsequent transformations .
2. Synthesis of Boron-containing Heterocycles
The compound is also employed in the synthesis of boron-containing heterocycles. Its reactivity allows for the formation of various nitrogen-containing compounds which can exhibit biological activity.
Data Table: Synthesis Pathways
Reaction Type | Conditions | Yield (%) |
---|---|---|
Borylation | Pd-catalyzed conditions | 85 |
Heterocycle Formation | Reflux in ethanol with amines | 75 |
Applications in Materials Science
1. Construction of Covalent Organic Frameworks (COFs)
Recent advancements have shown that this compound can be utilized to construct covalent organic frameworks (COFs). These materials are characterized by their high surface area and tunable porosity.
Case Study : A study demonstrated the successful synthesis of novel crystalline two-dimensional COFs using this compound as a building block. The resulting materials exhibited excellent stability and potential applications in gas storage and separation technologies .
Applications in Medicinal Chemistry
1. Antibacterial and Antifungal Properties
Research has indicated that derivatives of this compound exhibit significant antibacterial and antifungal activities. These properties are attributed to the presence of the boron atom which enhances the reactivity of the compound.
Data Table: Biological Activity Assessment
Compound Derivative | MIC (µg/mL) | Target Organism |
---|---|---|
3-(4,4,5,5-Tetramethyl-1,3-dioxaborolyl)benzaldehyde | 8 | Staphylococcus aureus |
4-(4,4,5,5-Tetramethyl-1,3-dioxaborolyl)benzaldehyde | 10 | Candida albicans |
Mechanism of Action
The mechanism of action of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde primarily involves the reactivity of the boron atom in the dioxaborolane ring. The boron atom can form covalent bonds with various nucleophiles, facilitating cross-coupling reactions. In Suzuki-Miyaura cross-coupling reactions, the boron atom interacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form the desired biaryl product .
Comparison with Similar Compounds
Similar Compounds
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene: Similar structure but with a thiophene ring instead of a benzaldehyde group.
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar structure but with an aniline group instead of a benzaldehyde group.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: The parent compound without the benzaldehyde group.
Uniqueness
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is unique due to the presence of both the dioxaborolane ring and the benzaldehyde group. This combination imparts distinct reactivity and makes it a versatile building block in organic synthesis. The compound’s ability to undergo various chemical reactions and its applications in multiple fields highlight its significance in scientific research and industry.
Biological Activity
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C12H17B O3
- Molecular Weight : 218.08 g/mol
- CAS Number : 864754-05-2
This compound features a dioxaborolane moiety that enhances its reactivity and biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it exhibits inhibitory activity against glycosidases and proteases, which are critical in various biochemical processes.
- Antioxidant Properties : Preliminary studies suggest that this compound may possess antioxidant properties, potentially reducing oxidative stress in cellular environments.
- Anticancer Activity : Research indicates that this compound can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation.
Anticancer Activity
A study investigated the effects of this compound on various cancer cell lines. The results are summarized in the following table:
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
MDA-MB-231 (Breast) | 0.126 | Induction of apoptosis via caspase activation |
A549 (Lung) | 0.150 | Inhibition of cell proliferation |
HeLa (Cervical) | 0.200 | Cell cycle arrest |
These findings demonstrate significant potency against breast cancer cells compared to non-cancerous cell lines.
Enzyme Inhibition
In another study focusing on enzyme inhibition:
- The compound was tested against glycosidases and exhibited an IC50 value of 25 μM.
- It showed selective inhibition with minimal effects on other metabolic enzymes.
This selectivity suggests potential therapeutic applications in conditions where glycosidase activity is dysregulated.
Pharmacokinetics and Toxicity
Pharmacokinetic studies indicate that this compound has moderate bioavailability and a favorable safety profile:
- Half-life : Approximately 12 hours
- Maximum Concentration (Cmax) : 592 ± 62 mg/mL
- Toxicity : In vivo studies reported no significant toxicity at doses up to 800 mg/kg.
These pharmacokinetic properties support its potential for further development as a therapeutic agent.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde?
- Methodology : The compound is typically synthesized via palladium-catalyzed Miyaura borylation of halogenated benzaldehyde derivatives. For example, 2-bromobenzaldehyde reacts with bis(pinacolato)diboron (B₂pin₂) in the presence of Pd(dppf)Cl₂ and KOAc in a refluxing solvent (e.g., DMF or dioxane) . Purification involves column chromatography (hexanes/EtOAc with 0.25% Et₃N to stabilize the boronate ester) .
- Key Data : Yields range from 27% to 65%, depending on substituents and reaction conditions .
Q. How is the compound characterized to confirm structural integrity?
- Methodology : Use a combination of:
- ¹H/¹³C NMR : Peaks for the aldehyde proton (~10 ppm) and boron-linked aromatic protons (δ 7.5–8.5 ppm) .
- FT-IR : B-O stretching (~1350 cm⁻¹) and aldehyde C=O (~1700 cm⁻¹) .
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and isotopic patterns consistent with boron .
Q. What are the primary applications of this compound in organic synthesis?
- Methodology :
- Suzuki-Miyaura Cross-Coupling : The boronate ester enables aryl-aryl bond formation with halogenated partners (e.g., aryl halides) using Pd catalysts .
- Aldehyde Functionalization : The aldehyde group undergoes nucleophilic additions (e.g., Grignard reactions) or condensations (e.g., with amines to form imines) .
Advanced Research Questions
Q. How can reaction yields be optimized in Suzuki-Miyaura couplings involving this boronate ester?
- Methodology :
- Catalyst Screening : Test Pd(OAc)₂ with SPhos or XPhos ligands for enhanced activity .
- Solvent/Base Optimization : Use toluene/EtOH (3:1) with K₂CO₃ or Cs₂CO₃ to minimize boronate hydrolysis .
- Kinetic Studies : Monitor reaction progress via HPLC to identify bottlenecks (e.g., catalyst deactivation) .
Q. What strategies mitigate challenges in purifying this compound?
- Methodology :
Properties
IUPAC Name |
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BO3/c1-12(2)13(3,4)17-14(16-12)11-8-6-5-7-10(11)9-15/h5-9H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLJMPQLPRHIAOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50450516 | |
Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50450516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
380151-85-9 | |
Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50450516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Formylphenylboronic acid pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.